molecular formula C15H14ClNO3S B5825906 N-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)acetamide

N-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)acetamide

Cat. No.: B5825906
M. Wt: 323.8 g/mol
InChI Key: ILNLFTTYFOBLEE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)acetamide is a chemical compound with the molecular formula C15H14ClNO4S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonamide group, which is known for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)acetamide involves the inhibition of specific enzymes, such as dihydrofolate reductase (DHFR). This inhibition disrupts the folate pathway, leading to the suppression of DNA synthesis and cell proliferation. The compound binds to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)sulfonyl-N-(3-methylphenyl)acetamide
  • N-(4-methylphenyl)sulfonyl-N-(3-methylphenyl)acetamide
  • N-(4-fluorophenyl)sulfonyl-N-(3-methylphenyl)acetamide

Uniqueness

N-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)acetamide is unique due to the presence of the chlorine atom, which enhances its biological activity and makes it more effective as an enzyme inhibitor compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-11-4-3-5-14(10-11)17(12(2)18)21(19,20)15-8-6-13(16)7-9-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNLFTTYFOBLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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